molecular formula C12H9ClN2O2 B11768132 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole CAS No. 60467-25-6

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole

Cat. No.: B11768132
CAS No.: 60467-25-6
M. Wt: 248.66 g/mol
InChI Key: QWKSSDZTONOIFP-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is a heterocyclic compound that features both isoxazole and benzisoxazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole typically involves the formation of the isoxazole ring followed by its attachment to the benzisoxazole core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often employ alternative reagents and conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or benzisoxazole rings.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is unique due to its specific combination of isoxazole and benzisoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

60467-25-6

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

5-chloro-3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,1-benzoxazole

InChI

InChI=1S/C12H9ClN2O2/c1-6-11(7(2)16-14-6)12-9-5-8(13)3-4-10(9)15-17-12/h3-5H,1-2H3

InChI Key

QWKSSDZTONOIFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C3C=C(C=CC3=NO2)Cl

Origin of Product

United States

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